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molecular formula C11H13F3O5S B104630 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate CAS No. 160969-03-9

2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate

Cat. No. B104630
M. Wt: 314.28 g/mol
InChI Key: HOJMCBMXHWZNKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05387603

Procedure details

To a solution of 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanol (210 mg) in methylene chloride (1 ml) were added triethylamine (186 μl) and methanesulfonyl chloride (83 μl) with stirring under ice cooling, and the mixture was reacted at room temperature for 30 minutes. The reaction mixture was concentrated under reduced pressure. To the concentrate was added water, and the mixture was extracted with diethyl ether. The extract was washed with water, dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by medium pressure liquid column chromatography on silica gel using a mixture of hexane and ethyl acetate (2/1) as eluent to give 273 mg of 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methansulfonate melting at 40.5°-42.0° C.
Quantity
210 mg
Type
reactant
Reaction Step One
Quantity
186 μL
Type
reactant
Reaction Step One
Quantity
83 μL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:16])([F:15])[CH2:3][O:4][C:5]1[CH:14]=[CH:13][CH:12]=[CH:11][C:6]=1[O:7][CH2:8][CH2:9][OH:10].C(N(CC)CC)C.[CH3:24][S:25](Cl)(=[O:27])=[O:26]>C(Cl)Cl>[CH3:24][S:25]([O:10][CH2:9][CH2:8][O:7][C:6]1[CH:11]=[CH:12][CH:13]=[CH:14][C:5]=1[O:4][CH2:3][C:2]([F:15])([F:16])[F:1])(=[O:27])=[O:26]

Inputs

Step One
Name
Quantity
210 mg
Type
reactant
Smiles
FC(COC1=C(OCCO)C=CC=C1)(F)F
Name
Quantity
186 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
83 μL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
1 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring under ice cooling
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was reacted at room temperature for 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the concentrate was added water
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with diethyl ether
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by medium pressure liquid column chromatography on silica gel using
ADDITION
Type
ADDITION
Details
a mixture of hexane and ethyl acetate (2/1) as eluent

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)OCCOC1=C(C=CC=C1)OCC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 273 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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